molecular formula C26H22O5 B14492636 1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) CAS No. 63910-22-5

1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)

Cat. No.: B14492636
CAS No.: 63910-22-5
M. Wt: 414.4 g/mol
InChI Key: CCGNZRCLMSRBPA-UHFFFAOYSA-N
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Description

1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is an organic compound with the molecular formula C22H22O5. This compound is characterized by its complex structure, which includes multiple aromatic rings connected by ether linkages. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) typically involves the reaction of 2-methoxyphenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ether compound. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,2-diphenoxy-: Similar in structure but lacks the methoxy groups.

    Ethylene glycol diphenyl ether: Similar ether linkages but different substituents.

    1,2-Diphenoxyethane: Similar backbone but different functional groups.

Uniqueness

1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its antioxidant and potential therapeutic properties, distinguishing it from other similar compounds.

Properties

CAS No.

63910-22-5

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxyphenoxy)phenoxy]phenoxy]benzene

InChI

InChI=1S/C26H22O5/c1-27-19-11-3-5-13-21(19)29-23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-22-14-6-4-12-20(22)28-2/h3-18H,1-2H3

InChI Key

CCGNZRCLMSRBPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC

Origin of Product

United States

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